[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
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Overview
Description
Caudatin is a naturally occurring compound isolated from the roots of Cynanchum auriculatum and Cynanchum otophyllum, which are traditional Chinese medicinal herbs . It belongs to the class of C-21 steroidal glycosides and has shown various pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caudatin can be extracted from the roots of Cynanchum auriculatum and Cynanchum otophyllum using a series of chromatographic techniques . The extraction process typically involves the following steps:
Extraction: The dried roots are powdered and extracted with ethanol.
Concentration: The ethanol extract is concentrated under reduced pressure.
Partitioning: The concentrated extract is partitioned between water and ethyl acetate.
Industrial Production Methods
Industrial production of caudatin involves large-scale extraction and purification processes. The roots of Cynanchum auriculatum and Cynanchum otophyllum are harvested, dried, and processed using similar extraction and chromatographic techniques as described above. The scalability of these methods allows for the production of caudatin in sufficient quantities for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Caudatin undergoes various chemical reactions, including:
Oxidation: Caudatin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in caudatin.
Substitution: Substitution reactions can introduce new functional groups into the caudatin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various caudatin derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Caudatin has been extensively studied for its potential therapeutic applications in various fields:
Mechanism of Action
Caudatin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Caudatin is unique among C-21 steroidal glycosides due to its specific pharmacological activities and molecular targets. Similar compounds include:
Qinyangshengenin: Another C-21 steroidal glycoside isolated from Cynanchum otophyllum.
Gagamine: A related compound with similar anti-tumor properties.
Otophylloside B: Another glycoside with neuroprotective effects.
Caudatin stands out due to its broad spectrum of activities, including anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for various therapeutic applications .
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26-,27-,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLXIXALPNYWFH-UBHIOMQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@](CC4)(C(=O)C)O)C)O)O)O)C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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